GALLAMINE TRIETHIODIDE
Overview
Description
Preparation Methods
GALLAMINE TRIETHIODIDE is synthesized through a series of chemical reactions involving triethylamine and benzene derivatives. The synthetic route typically involves the reaction of triethylamine with benzene-1,2,3-triyl tris(oxy)triethanol, followed by iodination to form this compound . Industrial production methods involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
GALLAMINE TRIETHIODIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of iodine atoms.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common in its typical applications.
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the breakdown of the molecule.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GALLAMINE TRIETHIODIDE has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of quaternary ammonium compounds in various chemical reactions.
Mechanism of Action
GALLAMINE TRIETHIODIDE exerts its effects by binding to muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate. This competitive binding blocks the action of acetylcholine, preventing muscle contraction . The compound also has a parasympatholytic effect on the cardiac vagus nerve, which can cause tachycardia and occasionally hypertension .
Comparison with Similar Compounds
GALLAMINE TRIETHIODIDE is similar to other non-depolarizing neuromuscular blocking agents such as tubocurarine and pancuronium . it has unique properties that distinguish it from these compounds:
Tubocurarine: Like this compound, tubocurarine is a non-depolarizing muscle relaxant, but it has a slower onset of action and longer duration.
Pancuronium: Pancuronium is another non-depolarizing muscle relaxant with a faster onset and longer duration compared to this compound.
This compound’s unique combination of rapid onset and moderate duration of action makes it particularly useful in specific clinical settings .
Properties
CAS No. |
7006-17-9 |
---|---|
Molecular Formula |
C30H60N3O3+3 |
Molecular Weight |
510.8 g/mol |
IUPAC Name |
2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium |
InChI |
InChI=1S/C30H60N3O3/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9/h19-21H,10-18,22-27H2,1-9H3/q+3 |
InChI Key |
OZLPUNFFCJDMJD-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC |
Appearance |
Solid powder |
melting_point |
147.5°C |
Key on ui other cas no. |
7006-17-9 65-29-2 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Flaxedil Gallamine Gallamine Triethiodide Gallamine Triethochloride Gallamine Triethyl Iodide Gallamonium Iodide Iodide, Gallamine Triethyl Iodide, Gallamonium Triethiodide, Gallamine Triethochloride, Gallamine Triethyl Iodide, Gallamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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